
Mono(4-hydroxypentyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of phthalic acid and is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketopentyl phthalate or 4-carboxypentyl phthalate.
Reduction: Formation of 4-hydroxypentyl alcohol.
Substitution: Formation of various substituted phthalate derivatives.
Scientific Research Applications
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in living organisms.
Medicine: Used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting phthalate contamination in air, water, soil, and food.
Mechanism of Action
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of phthalates and their potential effects on health and the environment.
Comparison with Similar Compounds
Similar Compounds
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(4-hydroxybutyl)phthalate
Uniqueness
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
Properties
CAS No. |
1346600-18-7 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
256.29 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI Key |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-hydroxypentyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


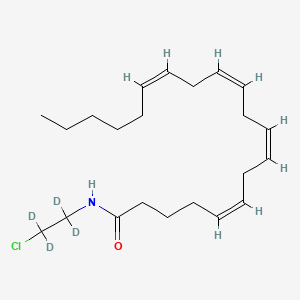
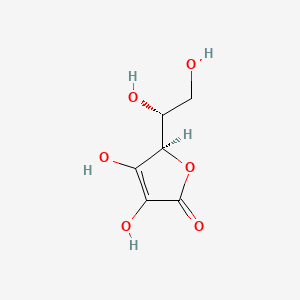
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
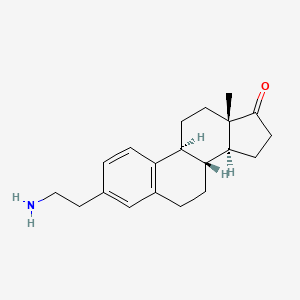
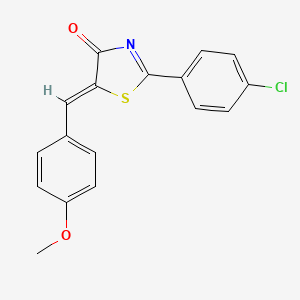
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
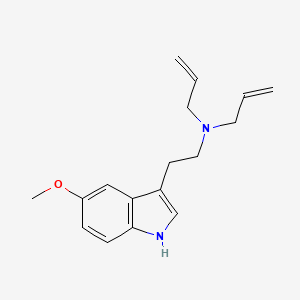
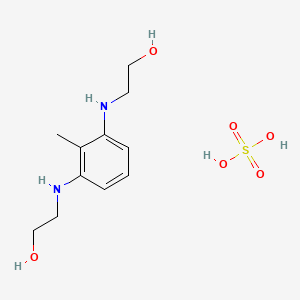

![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)
